Butyl 2-methoxyethyl ether
Overview
Description
Butyl 2-methoxyethyl ether: is an organic compound with the molecular formula C7H16O2 . It is a colorless liquid with a slight ether-like odor. This compound is used in various industrial applications due to its solvent properties and chemical stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Acid-Catalyzed Dehydration: This method involves the reaction of alcohols in the presence of sulfuric acid.
Industrial Production Methods: Industrial production of Butyl 2-methoxyethyl ether typically involves the Williamson Ether Synthesis due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl 2-methoxyethyl ether can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and strong bases.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Scientific Research Applications
Chemistry: : Butyl 2-methoxyethyl ether is used as a solvent in various organic reactions due to its stability and ability to dissolve a wide range of compounds .
Biology: : It is used in the extraction and purification of biological molecules due to its solvent properties .
Medicine: : It is used in the formulation of certain pharmaceuticals as a solvent or intermediate .
Industry: : It is used in the production of coatings, adhesives, and other industrial products due to its solvent properties .
Mechanism of Action
Mechanism: : Butyl 2-methoxyethyl ether acts primarily as a solvent, facilitating the dissolution and interaction of various chemical species. It can also act as a chelating agent, stabilizing metal ions in solution .
Molecular Targets and Pathways: : The compound interacts with various molecular targets depending on the specific application. In organic reactions, it stabilizes reactive intermediates and facilitates the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol dimethyl ether (Diglyme): Similar in structure but with two methoxyethyl groups instead of one.
Ethylene glycol dimethyl ether: Similar but with a shorter carbon chain.
Uniqueness: : Butyl 2-methoxyethyl ether is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective solvent for a wide range of applications .
Properties
IUPAC Name |
1-(2-methoxyethoxy)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFQEFFBRPGSMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928119 | |
Record name | 1-(2-Methoxyethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13343-98-1, 500005-29-8 | |
Record name | 1-(2-Methoxyethoxy)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13343-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl 2-methoxyethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dioxanonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methoxyethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl 2-methoxyethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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